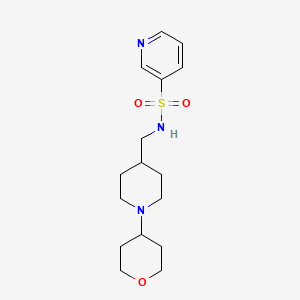

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

Description

Properties

IUPAC Name |

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3S/c20-23(21,16-2-1-7-17-13-16)18-12-14-3-8-19(9-4-14)15-5-10-22-11-6-15/h1-2,7,13-15,18H,3-6,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTBXDXYSSFSPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The initial step often involves the synthesis of the piperidine intermediate. This can be achieved by reacting tetrahydro-2H-pyran with piperidine under controlled conditions to form 1-(tetrahydro-2H-pyran-4-yl)piperidine.

-

Sulfonamide Formation: : The next step involves the introduction of the sulfonamide group. This can be done by reacting the piperidine intermediate with a sulfonyl chloride derivative, such as pyridine-3-sulfonyl chloride, in the presence of a base like triethylamine. The reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.

-

Final Coupling Reaction: : The final step is the coupling of the sulfonamide intermediate with a suitable methylating agent to form the desired compound. This step may involve the use of reagents like methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

-

Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine derivative.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the pyridine ring.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Pharmacological Applications

-

Drug Design and Development

- The compound has been evaluated for its interactions with various biological targets, particularly muscarinic receptors, which are implicated in neurological disorders such as Alzheimer's disease and schizophrenia. Research indicates that derivatives of this compound can enhance cholinergic function, thus potentially improving cognitive performance in affected individuals .

- Its sulfonamide group is known for its role in inhibiting carbonic anhydrase, an enzyme involved in various physiological processes including fluid balance and pH regulation. This makes the compound a candidate for developing diuretics and treatments for glaucoma.

-

Anticancer Activity

- Recent studies have identified the compound as a potential inhibitor of polo-like kinase 1 (Plk1), a target in cancer therapy due to its role in cell division. Inhibitors targeting Plk1 have shown promise in preclinical studies for their ability to induce apoptosis in cancer cells while minimizing toxicity to normal cells .

- The compound's unique scaffold allows it to interact with specific protein-protein interactions, which could lead to the development of more selective anticancer therapies .

Case Study 1: Muscarinic Receptor Modulation

A study focused on derivatives of this compound demonstrated that specific modifications could enhance selectivity for muscarinic receptors, leading to improved cognitive function in animal models of Alzheimer's disease. The findings support further exploration of this compound's analogs for therapeutic use .

Case Study 2: Anticancer Properties

Research investigating the anticancer potential of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide revealed that it effectively inhibited Plk1 activity in vitro, leading to reduced cell proliferation in cancer cell lines. This suggests its potential as a lead compound for developing new cancer therapeutics .

Mechanism of Action

The mechanism of action of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide would depend on its specific biological target. Generally, sulfonamides are known to inhibit enzymes by mimicking the substrate or by binding to the active site. This compound could potentially inhibit enzymes involved in critical biological pathways, thereby exerting its effects.

Comparison with Similar Compounds

Structural Analogues with Piperidine-THP Moieties

Key Observations :

- Piperidine-THP Substitution : Common in compounds targeting diverse receptors (e.g., M1 muscarinic, GSK-3β). The THP group enhances metabolic stability compared to simpler alkyl chains .

- Sulfonamide vs.

Functional Group Variations and Pharmacological Implications

Heterocyclic Core Modifications

- Pyridine-3-sulfonamide (Target Compound): The sulfonamide group is a strong hydrogen-bond acceptor/donor, often critical for enzyme active-site interactions.

- Naphthyridine () : Goxalapladib’s naphthyridine scaffold offers extended conjugation, likely improving binding to large enzymatic pockets (e.g., atherosclerosis targets) .

Substituent Effects

- THP vs.

Physicochemical and Pharmacokinetic Properties

- Molecular Weight: Sulfonamide derivatives (e.g., PDB 3QQ) often exceed 500 g/mol, which may limit blood-brain barrier penetration.

- LogP : The THP group increases hydrophobicity compared to polar substituents like methylsulfonyl, balancing solubility and membrane permeability .

Biological Activity

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a unique structural arrangement that combines a piperidine ring with a tetrahydropyran moiety and a pyridine sulfonamide, which may contribute to its interactions with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Component | Details |

|---|---|

| Molecular Formula | C14H20N2O2S |

| Molecular Weight | 284.39 g/mol |

| CAS Number | 2035019-10-2 |

This compound is characterized by its sulfonamide group, which is known for its diverse biological activities, including antimicrobial and antidiabetic effects.

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase (DHPS), which is crucial in the bacterial folate synthesis pathway. This inhibition can lead to bactericidal effects, making it a potential candidate for antibiotic development.

Antimicrobial Activity

Research has demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves competitive inhibition of bacterial enzymes necessary for folate synthesis.

Anticancer Potential

Recent investigations into the anticancer properties of sulfonamides suggest that they may induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle progression and the induction of oxidative stress. A study highlighted the efficacy of similar compounds in inhibiting tumor growth in vivo, suggesting that this compound could have similar effects.

Case Studies

- In Vitro Studies :

- A study conducted on derivatives of pyridine sulfonamides showed significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF7). The IC50 values ranged from 5 to 15 µM, indicating potent activity.

- In Vivo Efficacy :

- Animal models treated with related compounds demonstrated reduced tumor size and prolonged survival rates compared to control groups. These findings suggest potential therapeutic applications in oncology.

Q & A

Basic Synthesis & Characterization

Q: What are the standard synthetic routes for N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide, and how are key intermediates characterized? A:

- Synthetic Routes : The compound is typically synthesized via sequential coupling reactions. For example, the piperidin-4-ylmethyl core is prepared by alkylation of 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine with a methylating agent, followed by sulfonamide coupling using pyridine-3-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane with triethylamine as a base) .

- Intermediate Characterization : Key intermediates (e.g., 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine) are validated using 1H/13C NMR (to confirm substitution patterns and stereochemistry) and high-resolution mass spectrometry (HRMS) to verify molecular weights. Purity is assessed via HPLC (>98% purity criteria) .

Advanced Synthesis: Regioselectivity & Stereochemical Challenges

Q: How can regioselectivity challenges during sulfonamide coupling and stereochemical purity be ensured in the synthesis? A:

- Regioselectivity : Use of protecting groups (e.g., tert-butyloxycarbonyl, Boc) on the piperidine nitrogen prevents undesired side reactions during sulfonamide formation. Reaction conditions (e.g., low temperature, slow reagent addition) minimize overalkylation .

- Stereochemical Validation : Chiral chromatography (e.g., using amylose-based columns) or X-ray crystallography resolves enantiomers. For example, crystal structures of analogous piperidine derivatives confirm spatial arrangements .

Basic Structural Analysis

Q: What spectroscopic methods are essential for confirming the structure of This compound? A:

- 1H/13C NMR : Identifies proton environments (e.g., pyran methylene at δ ~3.5 ppm, sulfonamide NH at δ ~7.2 ppm) and carbon backbone .

- FT-IR : Confirms sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- HRMS : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass) .

Advanced Structural Analysis: Resolving Ambiguities

Q: How can researchers resolve overlapping signals in NMR spectra caused by similar substituents (e.g., piperidine vs. pyran protons)? A:

- 2D NMR Techniques : HSQC and HMBC correlate proton-carbon interactions, distinguishing piperidine (C-4 methylene) from pyran (C-4 axial/equatorial protons) .

- Deuterium Exchange : Treatment with D2O quenches exchangeable NH protons, simplifying spectra .

Pharmacological Screening

Q: What in vitro assays are recommended for initial bioactivity profiling of this compound? A:

- Enzyme Inhibition Assays : Test against targets like COX-2 (using fluorogenic substrates) due to sulfonamide’s known anti-inflammatory activity. IC50 values are calculated via dose-response curves .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptotic effects. Positive controls (e.g., doxorubicin) ensure assay validity .

Advanced Pharmacological Studies: Target Interaction

Q: How can molecular docking studies elucidate the interaction between this compound and COX-2? A:

- Docking Workflow : Use software (e.g., AutoDock Vina) to model ligand-receptor binding. The sulfonamide group forms hydrogen bonds with COX-2’s Arg120 and Tyr355, while the pyran-piperidine moiety occupies the hydrophobic pocket .

- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with known inhibitors (e.g., celecoxib) .

Data Contradiction Analysis

Q: How should researchers address discrepancies in reported bioactivity data (e.g., varying IC50 values) across studies? A:

- Assay Standardization : Ensure consistent cell lines, incubation times, and substrate concentrations. For example, COX-2 inhibition assays vary based on enzyme source (human recombinant vs. tissue-derived) .

- Impurity Profiling : Trace impurities (e.g., unreacted intermediates) can skew results. Use LC-MS to quantify purity (>99%) and correlate with bioactivity .

Analytical Method Development

Q: What advanced chromatographic techniques improve quantification of this compound in biological matrices? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.